molecular formula C16H14BrCl2N5O B10889256 N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide

N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10889256
M. Wt: 443.1 g/mol
InChI Key: LZPNHWWXQCZMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-5-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-5-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the bromination of pyrazole to obtain 4-bromo-1H-pyrazole, followed by a series of coupling reactions to introduce the propyl and dichlorophenyl groups. The final step involves the formation of the carboxamide group under controlled conditions, such as using specific catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires the use of high-efficiency reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N~3~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-5-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .

Scientific Research Applications

N~3~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-5-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-5-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-[3-(4-BROMO-1H-PYRAZOL-1-YL)PROPYL]-5-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H14BrCl2N5O

Molecular Weight

443.1 g/mol

IUPAC Name

N-[3-(4-bromopyrazol-1-yl)propyl]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C16H14BrCl2N5O/c17-10-8-21-24(9-10)5-1-4-20-16(25)15-7-14(22-23-15)12-3-2-11(18)6-13(12)19/h2-3,6-9H,1,4-5H2,(H,20,25)(H,22,23)

InChI Key

LZPNHWWXQCZMTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=C2)C(=O)NCCCN3C=C(C=N3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.